D-Galacturonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- D-GalA is a key component of pectin, a type of polysaccharide found in the cell walls of plants . In biochemistry and molecular biology, D-GalA can be used to study the structure and function of pectin and its role in plant growth and development .

- Methods of application in this field often involve the extraction and analysis of pectin from plant tissues, followed by various biochemical assays to determine the amount and structure of D-GalA .

- The results of these studies can provide valuable insights into the role of pectin and D-GalA in plant physiology, including cell wall structure, plant growth, and response to environmental stress .

- Some microorganisms, such as certain types of fungi and bacteria, are capable of metabolizing D-GalA . This can be studied in microbiology to understand the metabolic pathways involved and the enzymes that these organisms use to break down D-GalA .

- Experimental procedures in this field might involve culturing these microorganisms in a medium containing D-GalA, and then using various analytical techniques to study their metabolism .

- The outcomes of these studies can contribute to our understanding of microbial metabolism and could potentially lead to the development of new biotechnological applications, such as the production of biofuels or other valuable chemicals from pectin-rich waste materials .

Biochemistry and Molecular Biology

Microbiology

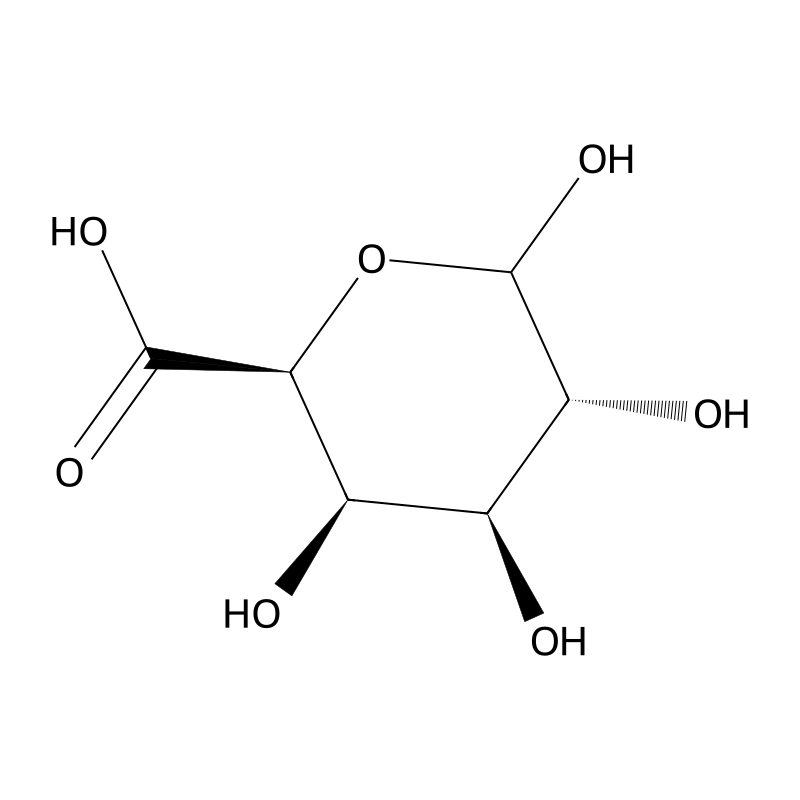

D-Galacturonic acid is an oxidized form of the monosaccharide D-galactose and is classified as a sugar acid. It is primarily known as a key component of pectin, a polysaccharide found in the cell walls of plants. Structurally, D-galacturonic acid can exist in both an open-chain form, with an aldehyde group at carbon 1 and a carboxylic acid group at carbon 6, and a cyclic form, typically represented as a pyranose. The cyclic structure can have two configurations: alpha and beta, depending on the orientation of the hydroxyl group at carbon 2 .

D-Galacturonic acid plays significant roles in biological systems, particularly in plant biology. It is crucial for maintaining the structural integrity of plant cell walls and contributes to intercellular adhesion. Its presence in pectin enhances the gelling properties of fruit-derived products, making it essential in food technology. Furthermore, D-galacturonic acid has been studied for its potential health benefits, including antioxidant properties and its role in modulating gut microbiota .

D-Galacturonic acid can be synthesized through several methods:

- Hydrolysis of Pectin: The most common method involves the acidic or enzymatic hydrolysis of pectin, which releases D-galacturonic acid along with other sugars.

- Chemical Synthesis: Laboratory synthesis can be achieved through oxidation reactions starting from D-galactose using oxidizing agents such as nitric acid or periodate .

- Biotechnological Approaches: Recent studies have explored biotechnological methods involving microbial fermentation to produce D-galacturonic acid from renewable resources .

D-Galacturonic acid has diverse applications across various industries:

- Food Industry: It is widely used as a gelling agent in jams and jellies due to its ability to form gels when combined with sugars.

- Pharmaceuticals: Its potential health benefits make it a subject of interest for functional foods and dietary supplements.

- Cosmetics: Used for its moisturizing properties and as a thickening agent in creams and lotions.

- Agriculture: Acts as a natural polymer that can improve soil structure and water retention .

Studies on D-galacturonic acid interactions reveal its reactivity with various compounds. For instance, its interaction with amino acids can lead to the formation of complex Maillard reaction products, which are significant in food chemistry due to their flavor and color contributions. Additionally, research indicates that D-galacturonic acid may influence microbial activity in the gut, promoting beneficial bacteria while inhibiting pathogenic strains .

D-Galacturonic acid shares structural similarities with several other uronic acids. Here are some notable comparisons:

| Compound | Structure/Characteristics | Unique Aspects |

|---|---|---|

| D-Galactose | A hexose sugar; precursor to D-galacturonic acid | Non-oxidized form; part of lactose |

| D-Glucuronic Acid | An oxidized form of glucose; important for detoxification | Plays a role in drug metabolism |

| L-Iduronic Acid | A stereoisomer; found in certain glycosaminoglycans | Contributes to the structure of hyaluronic acid |

| D-Mannuronic Acid | Found in alginates; differs by having different stereochemistry | Important for marine polysaccharides |

D-Galacturonic acid is unique due to its predominant role in pectin formation and its specific reactivity in nonenzymatic browning reactions compared to other uronic acids .

Acid-Base Behavior and pKa Profiling

D-Galacturonic acid exhibits characteristic weak acid behavior due to the presence of its carboxylic acid functional group at the C6 position [1]. The compound demonstrates typical mutarotation behavior in aqueous solution, existing in equilibrium between alpha and beta anomeric forms [19]. The alpha form shows an initial optical rotation of +98° which changes to +50.9°, while the beta form exhibits an initial rotation of +27° changing to +55.6° [1].

The acid-base properties of D-galacturonic acid have been extensively characterized through multiple analytical approaches. Conductance and electromotive force measurements have provided precise determination of the acidity constant [26]. Research conducted at 298.15 K using both conductance and electromotive force methodologies yielded highly consistent results, with values agreeing within one percent [26].

| Measurement Method | pKa Value | Temperature |

|---|---|---|

| Conductance | 3.47 | 298.15 K |

| Electromotive Force | 3.47 | 298.15 K |

| Predicted | 3.30 ± 0.35 | Standard conditions |

The dissociation behavior of D-galacturonic acid shows pH-dependent characteristics that significantly influence its chemical reactivity [27]. Fourier transform infrared spectroscopy studies have demonstrated clear spectral changes associated with carboxyl group dissociation [27]. As pH increases, the intensity of bands connected with asymmetric and symmetric carboxylate stretching vibrations increases, while the intensity of the carbonyl stretching vibration in the carboxyl group decreases [27]. This indicates progressive dissociation of the carboxyl groups of galacturonic acid units with increasing pH [27].

The surface electrical charge of galacturonic acid particles increases significantly in the pH range of 3 to 7, confirming the ionization behavior [27]. The average apparent dissociation constant value of approximately 4.60 further confirms the acidic character of galacturonic acid derivatives [27]. This dissociation behavior is fundamental to understanding the polymerization and cross-linking mechanisms that occur in polygalacturonic acid formation [27].

Oxidation States and Derivative Formation

D-Galacturonic acid serves as a versatile substrate for various oxidation and reduction reactions, leading to the formation of multiple derivative compounds [4] [15] [18]. The compound represents an intermediate oxidation state of D-galactose, where selective oxidation has occurred at the C6 position to form the carboxylic acid functionality [1].

Complete oxidation of D-galacturonic acid yields galactaric acid through oxidation of the aldehyde group at C1 [15]. This transformation can be achieved using supported gold catalysts under mild conditions with molecular oxygen [15]. Research has demonstrated that carbon-supported gold nanoparticles exhibit superior performance compared to metal oxide-supported catalysts, achieving 100% selectivity at 76% conversion [15]. The reaction proceeds through base-free conditions at the autogenic pH of 2.2, avoiding salt co-production issues associated with basic oxidation conditions [15].

Chromium(VI) oxidation of D-galacturonic acid follows a complex multistep mechanism involving intermediate chromium species [4]. The reaction proceeds through formation of chromium(IV), chromium(V), and chromium(II) intermediates, with the final product being D-galactaric acid and chromium(III) [4]. Optical absorption spectroscopy has revealed the formation of chromium(VI) esters, free radicals, superoxo-chromium(III) complexes, and oxo-chromium(V) species during the oxidation process [4].

| Oxidation Conditions | Product | Yield | Catalyst System |

|---|---|---|---|

| Au/C, 333 K, 21 h | Galactaric acid | 76% conversion, 100% selectivity | Carbon-supported gold |

| Au/C, 353 K | Galactaric acid | 95% yield | Carbon-supported gold |

| Cr(VI), acidic conditions | Galactaric acid | Quantitative | Chromium(VI) |

| Alkaline oxygen, 1N NaOH | Mixed products | 45% trihydroxyglutarate | No catalyst |

Reduction reactions of D-galacturonic acid produce galactonic acid derivatives [16]. Hydrogenation using Raney nickel catalyst under high pressure conditions (1800 pounds) at elevated temperatures (90°C) achieves efficient conversion to L-galactonic acid [16]. The reduction process involves treatment of sodium calcium galacturonate with hydrogen in the presence of the catalyst, yielding calcium L-galactonate tetrahydrate with approximately 95% yield [16].

Thermal degradation of D-galacturonic acid in aqueous solution leads to the formation of various carbocyclic compounds [17]. At different pH values (3, 5, and 8), rapid browning occurs with formation of reductic acid, dihydroxy-cyclopentenone, and furan-2-carbaldehyde as major degradation products [17]. The degradation pathway involves 2-ketoglutaraldehyde as a common key intermediate [17]. Alkaline conditions promote formation of norfuraneol through isomerization reactions [17].

Polymerization Mechanisms for Polygalacturonic Acid

The biosynthesis of polygalacturonic acid occurs through enzymatic polymerization using uridine diphosphate-D-galacturonic acid as the activated monomer substrate [9] [29]. Polygalacturonic acid synthase catalyzes the successive transfer of galacturonic acid residues to growing oligogalacturonic acid chains through alpha-1,4-glycosidic linkages [9] [29].

Research using radioactive uridine diphosphate-D-galacturonic acid has demonstrated that pectin chain synthesis occurs through direct transglycosylation reactions [9]. Particulate enzyme preparations from mung bean seedlings achieve incorporation of up to 67% of the radioactive substrate into polygalacturonic acid [9]. The biosynthetic mechanism involves successive additions of galacturonic acid residues, as evidenced by partial degradation studies using specific polygalacturonases [9].

| Enzyme Source | Molecular Mass | Activity | Stability Conditions |

|---|---|---|---|

| Pea epicotyls | 590 kDa | High | Low salt concentration |

| Pea epicotyls | 21 kDa | Moderate | Low salt concentration |

| Pea epicotyls | 5 kDa | Low | Low salt concentration |

| Mung bean | Variable | 67% incorporation | pH 6.3-7.0 optimum |

The polygalacturonic acid synthase enzyme system exhibits remarkable sensitivity to ionic strength conditions [29]. High salt concentrations (500 mM sodium chloride or potassium chloride) cause complete loss of enzymatic activity, while low salt conditions maintain stability [29]. Gel filtration and sucrose density gradient centrifugation have revealed three distinct molecular mass forms of the enzyme complex [29]. The largest form (590 kDa) can be converted to smaller active components (21 kDa and 5 kDa) under high salt treatment while retaining catalytic activity [29].

The polymerization mechanism requires specific cofactor conditions for optimal activity [9]. The enzyme system shows maximum activity within the pH range of 6.3 to 7.0 [9]. Calcium ions and other divalent cations significantly stimulate enzyme activity, while copper and cobalt ions exhibit inhibitory effects [13]. The reaction proceeds through random cleavage patterns when subjected to polygalacturonic acid trans-eliminase degradation [13].

UDP-Glucuronic Acid 4-Epimerase Catalyzed Conversion

D-Galacturonic acid biosynthesis in plant systems fundamentally depends on the enzymatic conversion of UDP-α-D-glucuronic acid to UDP-α-D-galacturonic acid through the action of UDP-glucuronic acid 4-epimerase [1] [2] [3]. This enzyme, classified under EC 5.1.3.6, belongs to the short-chain dehydrogenase/reductase superfamily and represents the sole pathway for D-galacturonic acid production in plants [4] [5].

The biochemical characterization of plant UDP-glucuronic acid 4-epimerase has been extensively studied, particularly in Arabidopsis thaliana. The enzyme exists as a homodimer with a molecular weight of approximately 88 kilodaltons, composed of two identical subunits of 43 kilodaltons each [5]. The catalytic mechanism involves a transient 4-keto intermediate formation, facilitated by the enzyme-bound nicotinamide adenine dinucleotide cofactor [4] [6]. The enzyme demonstrates optimal activity at pH 7.5 to 7.6 and maintains functionality across a temperature range of 20 to 55 degrees Celsius [2] [5].

Kinetic analysis reveals that the enzyme establishes an equilibrium between UDP-glucuronic acid and UDP-galacturonic acid, with equilibrium constants ranging from 1.3:1 to 1.9:1 favoring UDP-galacturonic acid formation [1] [2] [5]. The apparent Michaelis constant for UDP-glucuronic acid varies between 190 micromolar and 0.72 millimolar, depending on the experimental conditions and enzyme source [1] [2]. The enzyme exhibits strict substrate specificity, catalyzing only the interconversion of UDP-glucuronic acid and UDP-galacturonic acid without acting on other nucleotide sugars such as UDP-glucose or UDP-xylose [1] [2] [5].

The catalytic mechanism involves oxidation at the substrate carbon-4 position by enzyme-bound nicotinamide adenine dinucleotide, followed by a conformational change that allows hydride transfer to the opposite face of the sugar ring [4] [6]. This "swing and flip" mechanism ensures stereospecific product formation while preventing decarboxylation of the labile β-keto acid intermediate [4]. The enzyme demonstrates a kinetic isotope effect of 2.0 when substrate deuteration occurs at carbon-4, confirming that hydride transfer is rate-limiting [4].

Subcellular Localization of Biosynthetic Enzymes

The subcellular organization of D-galacturonic acid biosynthetic machinery is crucial for efficient pectin synthesis. UDP-glucuronic acid 4-epimerase is predicted to be a type II membrane protein containing a variable N-terminal region of approximately 120 amino acids, comprising a cytosolic domain, transmembrane segment, and stem region [1] [2] [3]. The enzyme's catalytic domain, approximately 300 amino acids in length, faces the lumen of the endomembrane system [1] [2].

Enzyme assays utilizing differential centrifugation and membrane fractionation have definitively localized UDP-glucuronic acid 4-epimerase activity exclusively to microsomal fractions in both Arabidopsis and Pichia pastoris expression systems [1] [3]. This localization co-distributes with markers specific for the Golgi apparatus, including latent UDP-diphosphatase activity [7] [8]. The enzyme activity is distinctly separated from endoplasmic reticulum markers such as antimycin A-insensitive NADH cytochrome c reductase and mitochondrial markers like cytochrome c oxidase [7] [8].

The transport of UDP-glucuronic acid from its site of synthesis in the cytosol to the Golgi lumen requires specific nucleotide sugar transporters. The UUAT1 transporter has been identified as a Golgi-localized protein capable of transporting UDP-glucuronic acid and UDP-galacturonic acid across the Golgi membrane [9]. This transporter is essential for providing substrates to the luminal enzymes involved in pectin and hemicellulose biosynthesis [9].

Within the Golgi apparatus, the converted UDP-galacturonic acid serves as substrate for various galacturonosyltransferases involved in pectin biosynthesis. The catalytic sites of these enzymes, including α-1,4-galacturonosyltransferase, reside within the Golgi lumen, as demonstrated by protease protection assays [7] [8]. Treatment of Golgi vesicles with proteinase K in the presence of membrane-permeabilizing detergents completely eliminates enzyme activity, while intact vesicles maintain full activity [7] [8].

The compartmentalization of D-galacturonic acid biosynthesis ensures efficient substrate channeling and prevents interference with cytosolic metabolic processes. The type II membrane topology of UDP-glucuronic acid 4-epimerase, with its catalytic domain facing the Golgi lumen, facilitates direct substrate provision to downstream pectin biosynthetic enzymes [1] [2] [3].

Regulatory Mechanisms Involving Nucleotide Sugars

The regulation of D-galacturonic acid biosynthesis involves multiple interconnected mechanisms that ensure coordinated cell wall synthesis and metabolic homeostasis. At the enzymatic level, UDP-glucuronic acid 4-epimerase is subject to competitive inhibition by UDP-xylose and UDP-arabinose, suggesting that these nucleotide sugars play regulatory roles in pectin synthesis [2] [5]. This inhibition pattern indicates a sophisticated feedback mechanism that prevents futile cycling and maintains balanced production of different cell wall precursors.

Transcriptional regulation of UDP-glucuronic acid 4-epimerase genes demonstrates tissue-specific and developmental patterns. Analysis of Arabidopsis plants transformed with GAE1 promoter-GUS constructs reveals expression in all plant tissues, with particularly high activity in rapidly growing organs [1] [3]. The Arabidopsis genome contains six paralogous genes encoding UDP-glucuronic acid 4-epimerase, all predicted to contain membrane anchors and showing transcriptional activity [1] [3]. This gene family expansion suggests functional diversification and specialized roles in different cellular contexts.

The upstream regulation of UDP-glucuronic acid availability represents a critical control point in D-galacturonic acid biosynthesis. UDP-glucose dehydrogenase, which produces UDP-glucuronic acid from UDP-glucose, serves as a key regulatory enzyme in the pathway [10] [11]. Studies using UDP-glucose dehydrogenase mutants demonstrate that reduced UDP-glucuronic acid biosynthesis leads to significant decreases in galacturonic acid, arabinose, and xylose content in cell walls [10] [11]. The ugd2,3 double mutant shows a 27% reduction in galacturonic acid content, highlighting the importance of UDP-glucuronic acid supply for D-galacturonic acid production [10].

Hormonal regulation provides another layer of control over D-galacturonic acid biosynthesis. Gibberellin signaling positively regulates pectin biosynthesis through the DELLA-MYB-bHLH-WD40-TRANSPARENT TESTA GLABRA2 regulatory cascade [12]. DELLA proteins, acting as gibberellin signaling repressors, interact with transcription factors that control pectin biosynthetic genes, including those involved in D-galacturonic acid metabolism [12]. This hormonal regulation ensures that cell wall synthesis, including D-galacturonic acid incorporation, is coordinated with plant growth and development.

Metabolic feedback mechanisms operate through the regulation of nucleotide sugar pools and enzyme activities. The equilibrium nature of the UDP-glucuronic acid 4-epimerase reaction means that product accumulation can influence the reaction direction [1] [2] [5]. Additionally, the availability of cofactors such as nicotinamide adenine dinucleotide can influence enzyme activity, linking D-galacturonic acid biosynthesis to cellular energy status [4] [6].

The regulation of nucleotide sugar transport across the Golgi membrane provides an additional control mechanism. The UUAT1 transporter, responsible for UDP-glucuronic acid import into the Golgi lumen, shows specific expression patterns and may be subject to post-translational regulation [9]. Changes in transporter activity directly influence the availability of substrate for luminal D-galacturonic acid biosynthesis and subsequent pectin synthesis.

Post-translational modifications and protein-protein interactions further fine-tune enzyme activities. The formation of protein complexes involving UDP-glucuronic acid 4-epimerase and other nucleotide sugar metabolizing enzymes may create metabolic channeling effects that enhance pathway efficiency [13] [14]. These regulatory mechanisms collectively ensure that D-galacturonic acid biosynthesis responds appropriately to cellular demands and environmental conditions.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

25990-10-7

Wikipedia

D-galacturonic acid

D-galactopyranuronic acid

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).